molecular formula C17H16N4O2 B287462 1-{5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone

1-{5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone

Cat. No. B287462
M. Wt: 308.33 g/mol
InChI Key: DMYNXIJWALEMKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone, also known as MPEP, is a chemical compound that has gained significant attention in the field of neuroscience research. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in various neurological disorders, including addiction, anxiety, depression, and schizophrenia.

Mechanism of Action

1-{5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone is a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The activation of mGluR5 leads to the release of intracellular calcium and the activation of various signaling pathways. 1-{5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone binds to the allosteric site of mGluR5 and prevents its activation, thereby reducing the release of intracellular calcium and the activation of signaling pathways.
Biochemical and Physiological Effects:
1-{5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone has been shown to have various biochemical and physiological effects. It reduces the release of dopamine in the nucleus accumbens, which is a key brain region involved in addiction. It also reduces the release of glutamate in the prefrontal cortex, which is a key brain region involved in anxiety and depression. 1-{5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone has also been shown to improve cognitive function and reduce the symptoms of schizophrenia.

Advantages and Limitations for Lab Experiments

1-{5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows researchers to study the specific role of mGluR5 in various neurological disorders. It is also relatively easy to synthesize and has a long shelf life. However, 1-{5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer to animals. It also has a short half-life, which can make it difficult to maintain consistent levels in the blood.

Future Directions

There are several future directions for research on 1-{5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone and mGluR5. One direction is to study the role of mGluR5 in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to develop more potent and selective antagonists of mGluR5 that can be used in clinical trials. Finally, researchers can investigate the potential of mGluR5 agonists as therapeutic agents in neurological disorders.

Synthesis Methods

1-{5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone can be synthesized using a multistep process starting from 2-methylphenol, 4-bromo-6-(2-methylphenoxy)pyrimidine, and 1-(2-bromoethyl)-5-methyl-1H-pyrazole. The first step involves the reaction of 2-methylphenol with 4-bromo-6-(2-methylphenoxy)pyrimidine in the presence of a base such as potassium carbonate to form 5-(2-methylphenoxy)-2-methylphenol. The second step involves the reaction of 5-(2-methylphenoxy)-2-methylphenol with 1-(2-bromoethyl)-5-methyl-1H-pyrazole in the presence of a base such as cesium carbonate to form 1-{5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone.

Scientific Research Applications

1-{5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone has been extensively used in scientific research to study the role of mGluR5 in various neurological disorders. It has been shown to have therapeutic potential in the treatment of addiction, anxiety, depression, and schizophrenia. 1-{5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone has also been used to study the role of mGluR5 in synaptic plasticity, learning, and memory.

properties

Product Name

1-{5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

1-[5-methyl-1-[6-(2-methylphenoxy)pyrimidin-4-yl]pyrazol-4-yl]ethanone

InChI

InChI=1S/C17H16N4O2/c1-11-6-4-5-7-15(11)23-17-8-16(18-10-19-17)21-12(2)14(9-20-21)13(3)22/h4-10H,1-3H3

InChI Key

DMYNXIJWALEMKV-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OC2=NC=NC(=C2)N3C(=C(C=N3)C(=O)C)C

Canonical SMILES

CC1=CC=CC=C1OC2=NC=NC(=C2)N3C(=C(C=N3)C(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.